(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13741830
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl3N2O |
|---|---|
| Molecular Weight | 245.5 g/mol |
| IUPAC Name | (6-chloro-2-methoxypyridin-3-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c1-11-7-5(4-9)2-3-6(8)10-7;;/h2-3H,4,9H2,1H3;2*1H |
| Standard InChI Key | GGNYRAHLNXVCDZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=N1)Cl)CN.Cl.Cl |
| Canonical SMILES | COC1=C(C=CC(=N1)Cl)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
(6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride is systematically named according to IUPAC guidelines as (6-chloro-2-methoxypyridin-3-yl)methanamine; dihydrochloride. The molecular formula C₇H₁₁Cl₃N₂O reflects the presence of a pyridine ring substituted with chlorine and methoxy groups, coupled with a methylamine side chain protonated as a dihydrochloride salt. The compound’s Canonical SMILES representation, COC1=C(C=CC(=N1)Cl)CN.Cl.Cl, encodes its structural topology, emphasizing the positions of substituents on the aromatic ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁Cl₃N₂O | |
| Molecular Weight | 245.53 g/mol | |
| CAS Number | 2703757-00-8 | |
| IUPAC Name | (6-chloro-2-methoxypyridin-3-yl)methanamine; dihydrochloride | |
| PubChem CID | 156022655 |
Spectral and Stereochemical Characteristics
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanamine dihydrochloride typically proceeds via sequential functionalization of a pyridine precursor. Initial steps involve chlorination at the 6-position of a 2-methoxypyridine derivative, followed by amination at the 3-position to introduce the methanamine moiety. Final protonation with hydrochloric acid yields the dihydrochloride salt, enhancing solubility for subsequent applications.
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring precise chlorination at the 6-position without side reactions at other ring positions.
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Salt Formation: Controlling stoichiometry during HCl treatment to avoid over-protonation or degradation.
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Purification: Employing techniques like recrystallization or column chromatography to isolate the dihydrochloride form from unreacted intermediates.
Physicochemical Properties and Stability
Solubility and Partitioning
As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). This property facilitates its use in aqueous reaction systems and biological assays. The logP (partition coefficient) is estimated to be low due to ionization, reducing its permeability across lipid membranes.
Thermal and Photolytic Stability
Storage recommendations specify keeping the compound in dark, inert conditions at 2–8°C to prevent degradation. Exposure to light or moisture may hydrolyze the methoxy group or dechlorinate the aromatic ring, necessitating rigorous environmental controls during handling.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302 | Do not ingest; seek medical aid |
| Acute Dermal Toxicity | H312 | Wear protective gloves/clothing |
| Acute Inhalation Toxicity | H332 | Use in well-ventilated areas |
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s pyridine core and amine functionality make it a versatile intermediate in drug discovery. It serves as a precursor for:
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Kinase Inhibitors: Modulating enzymes involved in signal transduction pathways.
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Antimicrobial Agents: Targeting bacterial or fungal pathogens through interference with essential metabolic processes.
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Central Nervous System (CNS) Drugs: Penetrating the blood-brain barrier via structural analogs.
Case Study: Analog Development
The structurally related compound (6-Methoxypyridin-3-yl)methanamine dihydrochloride (PubChem CID: 19701916) demonstrates bioactivity in neurotransmitter regulation, suggesting potential applications for the chloro-substituted variant in neurological disorders .
Future Directions and Research Gaps
Analytical Method Development
Advanced characterization techniques (e.g., X-ray crystallography, high-resolution mass spectrometry) could resolve ambiguities in stereochemistry and degradation products, fostering innovation in quality control protocols.
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